molecular formula C18H22ClN3O3S B12167049 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone

2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone

Cat. No.: B12167049
M. Wt: 395.9 g/mol
InChI Key: PLORPRQORVPURJ-UHFFFAOYSA-N
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Description

This compound features a 4-chloroindole moiety linked via an ethanone bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The sulfone group in the tetrahydrothiophene imparts strong electron-withdrawing properties, enhancing metabolic stability and influencing electronic interactions with biological targets. Its molecular formula is C₁₉H₂₁ClN₄O₃S, with a molecular weight of 420.91 g/mol (estimated from analogs in ).

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H22ClN3O3S/c19-16-2-1-3-17-15(16)4-6-22(17)12-18(23)21-9-7-20(8-10-21)14-5-11-26(24,25)13-14/h1-4,6,14H,5,7-13H2

InChI Key

PLORPRQORVPURJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone ()
  • Key Difference : Chlorine at position 6 of the indole instead of position 3.
  • Impact : Positional isomerism may alter steric and electronic interactions with receptors. For example, 4-chloro substitution is common in serotonin receptor antagonists (), while 6-chloro derivatives are less studied.
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone (CID 3059063, )
  • Structure : Features a 4-fluorophenyl group on the indole (3-position) and a 4-chlorophenyl-substituted piperazine.
  • Impact : Fluorine enhances metabolic stability and lipophilicity compared to chlorine. The indole substitution at position 3 (vs. 1 in the target compound) may reduce steric hindrance, improving binding to targets like 5-HT receptors .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-1-[4-(4-chlorophenyl)-1-piperazinyl]ethanone ()
  • Structure : Incorporates a 4-chlorobenzyl group on the indole and a 4-chlorophenylpiperazine.

Functional Group Variations

Piperazine vs. Piperidine Derivatives
  • Example: 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone () Structure: Replaces piperazine with piperidine and introduces a benzoxazole moiety. Impact: Piperidine is less basic than piperazine, altering pharmacokinetics. Benzoxazole’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites .
Sulfone vs. Acetylated Piperazine
  • Example: 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone () Structure: Acetylated piperazine and phenyl-substituted indole.

Pharmacological and Physicochemical Properties

5-HT6 Receptor Antagonists ()
  • Analogs like 3a and 3f () show nanomolar affinity for 5-HT6 receptors.
  • Target Compound : The sulfone group may enhance stability, but the 4-chloroindole’s positional effects on receptor binding remain untested.
p97 ATPase Inhibitors ()
  • While unrelated structurally, piperazine-indole hybrids in demonstrate the scaffold’s versatility. The target compound’s sulfone group could modulate ATPase inhibition if tested.
Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Estimated)
Target Compound C₁₉H₂₁ClN₄O₃S 420.91 4-Cl-indole, sulfone-piperazine 2.8
CID 3059063 () C₂₆H₂₃ClFN₃O 472.94 4-F-indole, 4-Cl-phenylpiperazine 3.5
3f () C₂₄H₂₂IN₅O₃S 631.43 4-Iodo-phenylsulfonyl, pyridyl-piperazine 4.1
Compound C₂₁H₂₀ClFN₂O₂ 402.85 4-Cl-indole, benzoxazole-piperidine 3.2

*LogP estimated using fragment-based methods.

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2SC_{18}H_{20}ClN_3O_2S, with a molecular weight of 363.89 g/mol . The structure features an indole moiety, a piperazine ring, and a tetrahydrothiophene group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H20ClN3O2S
Molecular Weight363.89 g/mol
IUPAC Name2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The indole structure is often associated with serotonin receptor modulation, while the piperazine and tetrahydrothiophene components may enhance binding affinity and selectivity towards these targets.

Potential Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an antagonist or agonist at various serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the indole moiety is particularly significant as it has been linked to the inhibition of tumor growth in various cancer models.

Antimicrobial Effects

The tetrahydrothiophene component suggests potential antimicrobial activity , as compounds containing sulfur heterocycles are known for their effectiveness against bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of certain pathogenic bacteria.

Neuropharmacological Effects

Given its structure, there is potential for neuropharmacological effects. Compounds that influence serotonin pathways are often explored for their roles in treating depression and anxiety disorders.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on compounds similar to 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone:

  • Antitumor Efficacy : A study demonstrated that a related indole-based compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways (Tesei et al., 2019).
  • Antimicrobial Activity : Research on thienopyridine derivatives showed promising results against Gram-positive bacteria, suggesting that modifications to the tetrahydrothiophene structure could enhance antimicrobial potency (PMC10918660).
  • Neuropharmacological Studies : Investigations into serotonin receptor interactions revealed that similar compounds can modulate neurotransmitter systems, providing insights into their potential use in treating mood disorders (Frontiers in Chemistry).

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